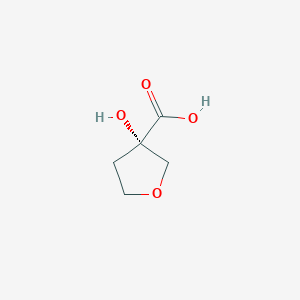
Diisopropylphosphinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylphosphinic acid is an organophosphorus compound with the chemical formula (C6H15O2P). It is characterized by the presence of two isopropyl groups attached to a phosphinic acid moiety. This compound is known for its tetrahedral molecular structure and is typically a colorless, viscous liquid at room temperature. This compound is used in various chemical processes and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Diisopropylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with isopropanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHOP(O)H} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of diisopropylphosphonate esters. This process involves the use of concentrated hydrochloric acid (HCl) under reflux conditions to achieve the desired product .
化学反応の分析
Types of Reactions: Diisopropylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropylphosphonic acid.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Diisopropylphosphonic acid.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
科学的研究の応用
Diisopropylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active phosphinic acid derivatives.
Medicine: Phosphinic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
作用機序
The mechanism of action of diisopropylphosphinic acid involves its ability to form strong bonds with metal ions and other electrophilic centers. This property makes it an effective ligand in coordination complexes. In biological systems, phosphinic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding .
類似化合物との比較
Diisopropylphosphite: Similar in structure but contains a phosphite group instead of a phosphinic acid group.
Diisopropylphosphate: Contains a phosphate group and is known for its role as an acetylcholinesterase inhibitor.
Diphenylphosphinic acid: Another phosphinic acid derivative with different substituents.
Uniqueness: Diisopropylphosphinic acid is unique due to its specific combination of isopropyl groups and phosphinic acid moiety, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
特性
分子式 |
C6H15O2P |
|---|---|
分子量 |
150.16 g/mol |
IUPAC名 |
di(propan-2-yl)phosphinic acid |
InChI |
InChI=1S/C6H15O2P/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H,7,8) |
InChIキー |
UHHOEOSKGDFVPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)P(=O)(C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


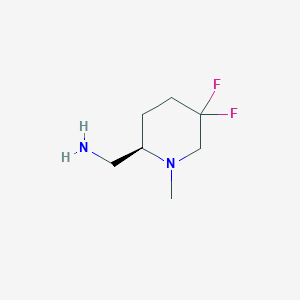
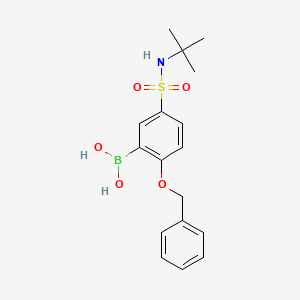

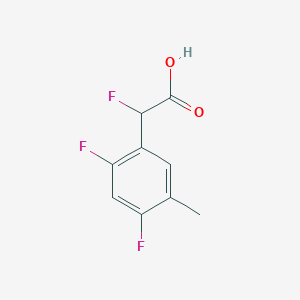
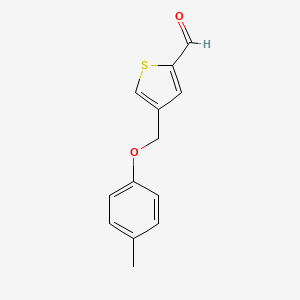
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)

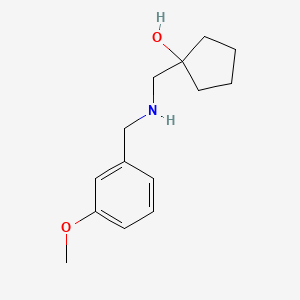
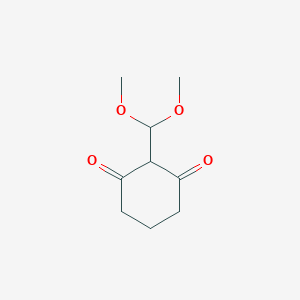
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
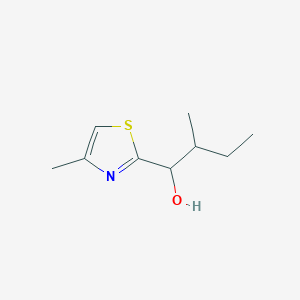
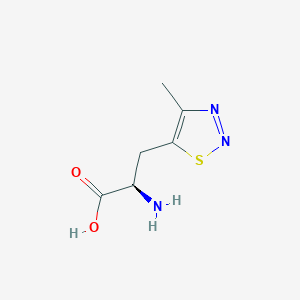
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
